
2,7-Diiodoxanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diiodoxanthone is a derivative of xanthone, characterized by the presence of two iodine atoms at the 2 and 7 positions of the xanthone core. Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework, known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diiodoxanthone typically involves the iodination of xanthone derivatives. One common method is the reaction of xanthone with iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions, leading to the selective iodination at the 2 and 7 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,7-Diiodoxanthone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The xanthone core can undergo oxidation to form quinones or reduction to form hydroxy derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in aprotic solvents.
Major Products Formed:
Substituted Xanthones: Products with various functional groups replacing the iodine atoms.
Quinones and Hydroxy Derivatives: Products formed through oxidation and reduction reactions.
Scientific Research Applications
2,7-Diiodoxanthone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Diiodoxanthone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of their activities.
Pathways Involved: It can influence signaling pathways such as the NF-κB and MAPK pathways, leading to anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
2-Iodoxanthen-9-one: A mono-iodinated derivative of xanthone.
2,7-Dihydroxyxanthone: A hydroxylated derivative of xanthone.
2,7-Dichloroxanthone: A chlorinated derivative of xanthone.
Comparison: 2,7-Diiodoxanthone is unique due to the presence of two iodine atoms, which significantly influence its reactivity and biological activities.
Properties
Molecular Formula |
C13H6I2O2 |
|---|---|
Molecular Weight |
447.99 g/mol |
IUPAC Name |
2,7-diiodoxanthen-9-one |
InChI |
InChI=1S/C13H6I2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H |
InChI Key |
GATAYWCCGFGSAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C3=C(O2)C=CC(=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



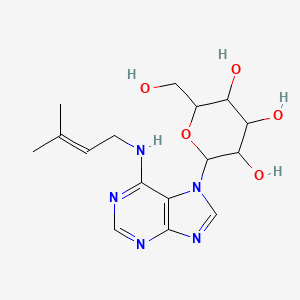
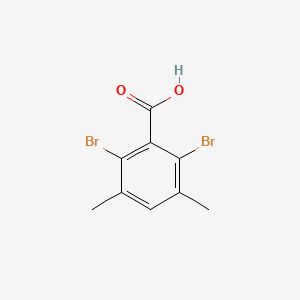


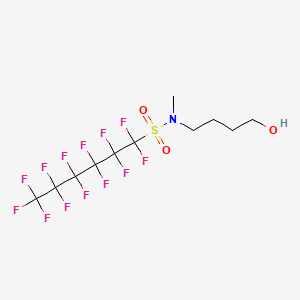

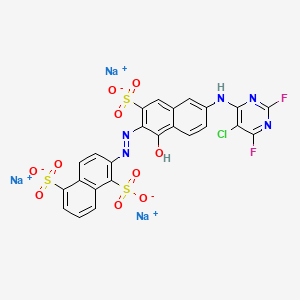
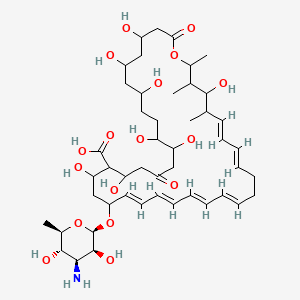
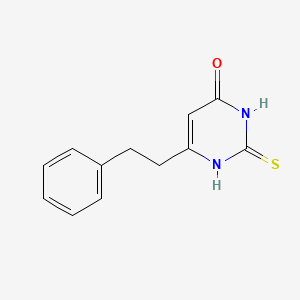
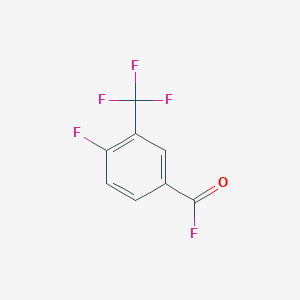

![N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Diacetylsulfadimidine; Diacetylsulfamethazine)](/img/structure/B13415191.png)

